7-Bromo-2-methoxy-8-methylquinoline
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Overview
Description
7-Bromo-2-methoxy-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 7-Bromo-2-methoxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxy-8-methylquinoline using bromine or a brominating agent under controlled conditions. Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile is carried out .
Chemical Reactions Analysis
7-Bromo-2-methoxy-8-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
7-Bromo-2-methoxy-8-methylquinoline has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
7-Bromo-2-methoxy-8-methylquinoline can be compared with other similar quinoline derivatives, such as:
8-Bromo-2-methylquinoline: Similar in structure but lacks the methoxy group.
6-Bromo-2-methylquinoline: Another derivative with bromine at a different position.
6-Fluoro-2-methylquinoline: A fluorinated analogue with different chemical properties
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-2-methoxy-8-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-9(12)5-3-8-4-6-10(14-2)13-11(7)8/h3-6H,1-2H3 |
InChI Key |
RRTYHENFOZNWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)OC)Br |
Origin of Product |
United States |
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